Yamogenin
Overview
Description
Yamogenin, also known as Neodiosgenin, is a diastereomer of diosgenin . It is found in plants like Trigonella foenum-graecum, Asparagus officinalis, and Dioscorea collettii . It has been identified as the compound responsible for the anti-hyperlipidemic effect of fenugreek .
Synthesis Analysis
Yamogenin inhibits lipid accumulation through the suppression of gene expression in fatty acid synthesis in hepatocytes . It has been found to inhibit triacylglyceride (TG) accumulation and suppress the mRNA expression of fatty acid synthesis-related genes .Molecular Structure Analysis
Yamogenin has a molecular formula of C27H42O3 and a molecular weight of 414.6 . It is a stereoisomer of diosgenin .Chemical Reactions Analysis
Yamogenin has been found to inhibit TG accumulation in HepG2 hepatocytes and suppress the mRNA expression of fatty acid synthesis-related genes . It also antagonizes the activation of the liver X receptor (LXR) in luciferase ligand assay .Physical And Chemical Properties Analysis
Yamogenin has a molecular formula of C27H42O3 and a molecular weight of 414.6 . It is soluble in ethanol .Scientific Research Applications
1. Antitumor Activity
Yamogenin has demonstrated potential antitumor effects. A study on human ovarian cancer SKOV-3 cells showed that yamogenin induced cell cycle arrest, oxidative stress, and apoptosis. This effect was due to the compound's ability to trigger cell death, including a significant decrease in mitochondrial membrane potential, increased oxidative stress, and activation of caspases. This suggests that yamogenin may have cytotoxic activity in ovarian cancer cells, with both extrinsic and mitochondrial pathways involved in apoptosis (Stefanowicz-Hajduk et al., 2022).
2. Lipid Accumulation Inhibition
Yamogenin has been identified as a compound responsible for the anti-hyperlipidemic effect of fenugreek. It inhibits lipid accumulation in HepG2 hepatocytes and suppresses the mRNA expression of fatty acid synthesis-related genes. This indicates that yamogenin can potentially play a role in managing conditions like hyperlipidemia (Moriwaki et al., 2014).
3. Cognitive Function Enhancement
Although not directly about yamogenin, research on diosgenin-rich yam extract (which includes yamogenin) suggests its potential in enhancing cognitive function. A placebo-controlled study on healthy adults showed that consumption of this extract significantly improved cognitive functions. This finding opens up possibilities for yamogenin's role in cognitive health and potentially in addressing conditions like Alzheimer's disease (Tohda et al., 2017).
4. Skeletal Muscle Effects
In a study on ovariectomized rats, yam and diosgenin (a closely related compound to yamogenin) were found to influence calpain isoforms in skeletal muscles. This suggests that yamogenin could have implications in muscle physiology, particularly in conditions like osteoporosis that are prevalent in postmenopausal women (Hsu et al., 2008).
5. Cardiovascular Protection
Research indicates that methyl protodioscin, an active ingredient of yamogenin, may protect cardiomyocytes against anoxia/reoxygenation injury. This suggests a potential role for yamogenin in cardiovascular health, particularly in protective mechanisms against heart-related injuries (Zong et al., 2010).
Future Directions
The antitumor effect of Yamogenin is still little known, and the mechanism of action has not been determined . Future experiments are planned to examine the effects of a yamogenin-containing diet using an obesity mouse model . The structural difference between yamogenin and diosgenin would be important for the inhibition of LXR activation .
properties
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-CAKNJAFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903922 | |
Record name | Yamogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yamogenin | |
CAS RN |
512-06-1 | |
Record name | Yamogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neodiosgenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yamogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YAMOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487OD4XW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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